molecular formula C8H17Cl2N2O4P B14597933 Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate CAS No. 60106-99-2

Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate

Cat. No.: B14597933
CAS No.: 60106-99-2
M. Wt: 307.11 g/mol
InChI Key: JRFCHCZLHFAFOR-UHFFFAOYSA-N
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Description

Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate is a chemical compound with the molecular formula C8H17Cl2N2O4P . This compound is known for its unique structure, which includes a phosphoryl group and two chloroethyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate typically involves the reaction of 3-hydroxypropanoic acid with bis(2-chloroethyl)amine in the presence of a phosphorylating agent. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphorylated and aminated derivatives, which can have different chemical and biological properties.

Scientific Research Applications

Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.

    Phosphorylated derivatives: Compounds with similar phosphoryl groups but different substituents.

Uniqueness

Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate is unique due to its specific combination of chloroethyl and phosphoryl groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links makes it particularly valuable in cancer research and therapy.

Properties

CAS No.

60106-99-2

Molecular Formula

C8H17Cl2N2O4P

Molecular Weight

307.11 g/mol

IUPAC Name

methyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate

InChI

InChI=1S/C8H17Cl2N2O4P/c1-15-8(13)2-7-16-17(11,14)12(5-3-9)6-4-10/h2-7H2,1H3,(H2,11,14)

InChI Key

JRFCHCZLHFAFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

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